molecular formula C15H13Cl2NOS B5428112 N-(2,6-dichlorophenyl)-3-(phenylsulfanyl)propanamide

N-(2,6-dichlorophenyl)-3-(phenylsulfanyl)propanamide

Cat. No.: B5428112
M. Wt: 326.2 g/mol
InChI Key: QLPBNGBTZJAGKR-UHFFFAOYSA-N
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Description

“N-(2,6-dichlorophenyl)-3-(phenylthio)propanamide” is a chemical compound that contains a propanamide group, a phenylthio group, and a 2,6-dichlorophenyl group . The exact properties and uses of this compound are not well-documented in the literature.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, an intermediate for the synthesis of Diclofenac, is prepared by rearrangement of N-(2,6-dichlorophenoxyacetyl)-aniline to give N-(2,6-dichlorophenyl)-aniline, which is then transformed into the final product by reaction with chloroacetyl chloride .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activity given its structural similarity to biologically active compounds .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-7-4-8-13(17)15(12)18-14(19)9-10-20-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPBNGBTZJAGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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